molecular formula C13H13ClFN B2881857 (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride CAS No. 2408971-44-6

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride

Cat. No.: B2881857
CAS No.: 2408971-44-6
M. Wt: 237.7
InChI Key: QSAHXSSMBITICL-UHFFFAOYSA-N
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Description

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom and a phenyl group attached to a benzene ring, with a methanamine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The resulting amine is subjected to aminomethylation using formaldehyde and a secondary amine to introduce the methanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-phenylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the phenyl group can influence the compound’s binding affinity and selectivity. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methylphenyl)methanamine;hydrochloride
  • (2-Fluoro-4-chlorophenyl)methanamine;hydrochloride
  • (2-Fluoro-4-bromophenyl)methanamine;hydrochloride

Uniqueness

(2-Fluoro-4-phenylphenyl)methanamine;hydrochloride is unique due to the specific arrangement of the fluorine and phenyl groups, which can significantly affect its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

(2-fluoro-4-phenylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10;/h1-8H,9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAHXSSMBITICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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